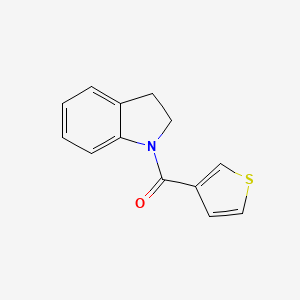
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone, also known as DIM-C-pPhOCH3, is a small molecule drug that has shown potential in cancer treatment. This compound belongs to the class of indole derivatives and is synthesized through a multi-step reaction process.
Mechanism of Action
The mechanism of action of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves the activation of the p53 pathway. This pathway is responsible for regulating cell growth and division and is often disrupted in cancer cells. 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been found to have anti-inflammatory and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone in lab experiments is its potential in cancer treatment. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and toxicity in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the potential use of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone in combination with other anti-cancer drugs should be explored.
Conclusion
In conclusion, 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone is a promising small molecule drug that has shown potential in cancer treatment. Its mechanism of action involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Although there are some limitations in its use, future studies can help to overcome these limitations and further explore the potential of this compound in cancer treatment.
Synthesis Methods
The synthesis of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves a multi-step reaction process. The first step involves the reaction of 3-bromothiophene with methylamine to form 3-(methylamino)thiophene. This intermediate is then reacted with indole-2-carboxaldehyde to form 2-(3-(methylamino)thiophen-2-yl)-1H-indole. Finally, this compound is reacted with para-methoxybenzaldehyde to form 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone.
Scientific Research Applications
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential in cancer treatment. Several studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. It has been found to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,6,8-9H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWQXTYFODNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


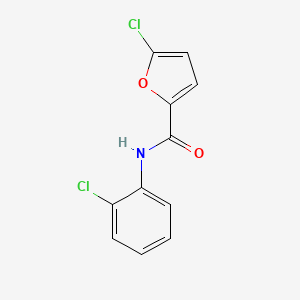
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
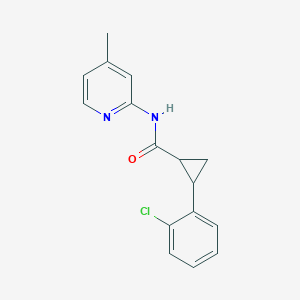
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
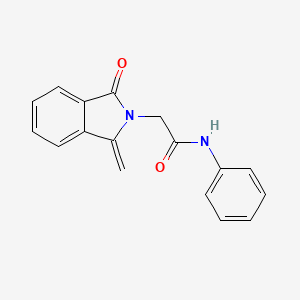
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
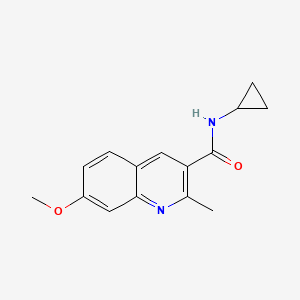
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)